![molecular formula C9H10ClFN2O5 B2485114 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride CAS No. 2171792-03-1](/img/structure/B2485114.png)
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing Mannich reactions, which are a form of aminoalkylation, and are typically used to synthesize compounds with potential biological activity. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif, are synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and various ketone components, yielding products in the 87-98% range (E. Mete, H. Gul, C. Kazaz, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride often involves complex aromatic systems with substituents that significantly influence their chemical behavior and properties. For example, the study on recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates to 2-acylamino-5-amino-4-aryl-3-cyanothiophenes demonstrates the intricate interactions between various functional groups (Ludmila A. Rodinovskaya, A. M. Shestopalov, K. S. Chunikhin, 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride are diverse, including reactions like the Lossen rearrangement, which is used for the synthesis of hydroxamic acids and ureas from carboxylic acids. This demonstrates the compound's reactive versatility and the ability to undergo transformation into a variety of bioactive molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For example, polymorphism in pharmaceutical compounds can significantly affect their solubility and, consequently, bioavailability (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, are essential for their application in synthetic chemistry and drug development. The protective group strategy using the 3-nitro-2-pyridinesulfenyl (Npys) group for the protection and activation of amino and hydroxyl groups for peptide synthesis illustrates the innovative approaches in modifying the chemical properties of amino acids for specific applications (R. Matsueda, R. Walter, 2009).
Scientific Research Applications
Asymmetric Synthesis and Derivatization :
- The compound has been used in the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, demonstrating its utility in producing specialized amino acids (Monclus, Masson, & Luxen, 1995).
- It also finds application in fluorescence derivatization of amino acids, indicating its potential in creating fluorescent amino acid derivatives for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Antimalarial Activity and Synthesis of Derivatives :
- Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil highlighted the compound's role in creating potential antitumor agents (Xiong et al., 2009).
- Another study focused on synthesizing and evaluating novel compounds for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's versatility in medicinal chemistry (Subudhi & Sahoo, 2011).
Solid-Phase Synthesis and Structural Characterization :
- Solid-phase synthesis of optically active substituted 2-aminofuranones using an activated carbonate linker indicates the compound's application in organic synthesis (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
- Structural characterization studies, like the synthesis and characterization of 2-(2,5-diamino phenyl)ethanol, showcase its utility in developing novel chemical entities (Zhao De-feng, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to diverse physiological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the diverse biological activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKCJJOWZBUDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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